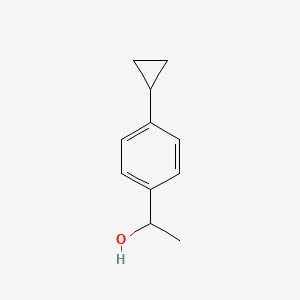![molecular formula C13H15NO5 B2548893 3-{[2-(4-Methoxyphenyl)-2-oxoethyl]carbamoyl}propanoic acid CAS No. 24246-96-6](/img/structure/B2548893.png)
3-{[2-(4-Methoxyphenyl)-2-oxoethyl]carbamoyl}propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[2-(4-Methoxyphenyl)-2-oxoethyl]carbamoyl}propanoic acid, also known as MOPEP, is a chemical compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). MOPEP has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the treatment of various inflammatory disorders.
Mecanismo De Acción
3-{[2-(4-Methoxyphenyl)-2-oxoethyl]carbamoyl}propanoic acid exerts its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. 3-{[2-(4-Methoxyphenyl)-2-oxoethyl]carbamoyl}propanoic acid selectively inhibits the activity of COX-2, which is the inducible form of the enzyme that is upregulated in response to inflammation.
Biochemical and physiological effects:
3-{[2-(4-Methoxyphenyl)-2-oxoethyl]carbamoyl}propanoic acid has been found to exhibit potent anti-inflammatory and analgesic effects in various animal models of inflammation and pain. In addition, 3-{[2-(4-Methoxyphenyl)-2-oxoethyl]carbamoyl}propanoic acid has been shown to reduce the production of reactive oxygen species and to enhance the activity of antioxidant enzymes, suggesting that it may have potential applications in the treatment of oxidative stress-related disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-{[2-(4-Methoxyphenyl)-2-oxoethyl]carbamoyl}propanoic acid has several advantages as a research tool, including its potent anti-inflammatory and analgesic effects, its selectivity for COX-2 inhibition, and its low toxicity. However, 3-{[2-(4-Methoxyphenyl)-2-oxoethyl]carbamoyl}propanoic acid also has some limitations, including its relatively low solubility in aqueous solutions and its instability under acidic conditions.
Direcciones Futuras
There are several potential future directions for research on 3-{[2-(4-Methoxyphenyl)-2-oxoethyl]carbamoyl}propanoic acid, including the development of more efficient synthesis methods, the optimization of its pharmacokinetic properties, and the evaluation of its potential applications in the treatment of various inflammatory and oxidative stress-related disorders. In addition, further studies are needed to elucidate the molecular mechanisms underlying the anti-inflammatory and analgesic effects of 3-{[2-(4-Methoxyphenyl)-2-oxoethyl]carbamoyl}propanoic acid and to identify potential drug targets for the development of more effective therapies.
Métodos De Síntesis
The synthesis of 3-{[2-(4-Methoxyphenyl)-2-oxoethyl]carbamoyl}propanoic acid involves the reaction of 4-methoxybenzoyl chloride with glycine ethyl ester, followed by the reaction of the resulting intermediate with ethyl acetoacetate. The final product is obtained by hydrolysis of the ethyl ester group with sodium hydroxide.
Aplicaciones Científicas De Investigación
3-{[2-(4-Methoxyphenyl)-2-oxoethyl]carbamoyl}propanoic acid has been extensively studied for its potential therapeutic applications in various inflammatory disorders, including arthritis, colitis, and cancer. In vitro and in vivo studies have shown that 3-{[2-(4-Methoxyphenyl)-2-oxoethyl]carbamoyl}propanoic acid exhibits potent anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and prostaglandins.
Propiedades
IUPAC Name |
4-[[2-(4-methoxyphenyl)-2-oxoethyl]amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5/c1-19-10-4-2-9(3-5-10)11(15)8-14-12(16)6-7-13(17)18/h2-5H,6-8H2,1H3,(H,14,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVFYIZQYOKVTRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CNC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[2-(4-Methoxyphenyl)-2-oxoethyl]carbamoyl}propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2548813.png)

![4-isobutyl-N-isopropyl-2-(3-methoxybenzyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2548816.png)
![6-Isopropyl-2-(3-(p-tolylthio)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2548817.png)
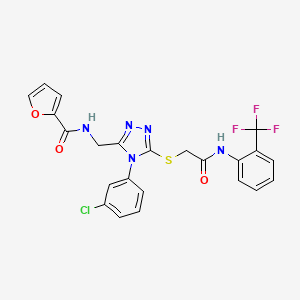
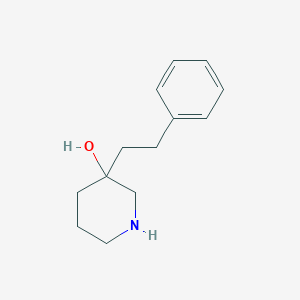
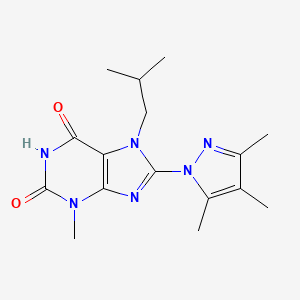
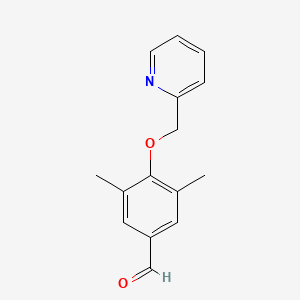
![(5-Fluoropyridin-3-yl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2548826.png)

![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 5-chloro-2-fluorobenzoate](/img/structure/B2548829.png)
